molecular formula C18H17N5O2 B2956230 (3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone CAS No. 2034543-61-6

(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)(pyridin-2-yl)methanone

Cat. No.: B2956230
CAS No.: 2034543-61-6
M. Wt: 335.367
InChI Key: XYLOVQCPPGJISM-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining an azetidine ring, a 1,2,3-triazole moiety substituted with a phenoxymethyl group, and a pyridin-2-yl methanone unit. The 1,2,3-triazole ring, synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry , offers metabolic stability and hydrogen-bonding capabilities. The phenoxymethyl substituent may influence lipophilicity and π-π stacking interactions, while the pyridin-2-yl methanone group introduces a planar aromatic system for target engagement.

Properties

IUPAC Name

[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O2/c24-18(17-8-4-5-9-19-17)22-11-15(12-22)23-10-14(20-21-23)13-25-16-6-2-1-3-7-16/h1-10,15H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLOVQCPPGJISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=CC=N2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Comparison with Similar Compounds

Key Observations :

  • The target compound and ’s analogue both utilize azetidine and triazole motifs but differ in substituents. The pyridin-4-yl oxymethyl group in may enhance water solubility compared to the phenoxymethyl group in the target compound.
  • Compounds in (9a–e) replace the azetidine with a benzodiazole-thiazole system, likely increasing molecular weight and altering pharmacokinetic profiles.
Physicochemical Properties

While direct data for the target compound are unavailable, inferences can be drawn from analogues:

  • Melting Points: reports melting points for 9a–e ranging from 148–225°C, suggesting that the phenoxymethyl triazole moiety contributes to higher thermal stability compared to dihydropyrazole derivatives (e.g., ’s compound, which likely has lower melting points due to reduced rigidity).
  • Lipophilicity: The phenoxymethyl group (logP ~2.5 estimated) in the target compound may confer higher membrane permeability than ’s pyridin-4-yl oxymethyl group (logP ~1.8), which has a polar pyridine oxygen.
Crystallographic and Spectral Characterization
  • X-ray Refinement : SHELX software () is widely used for crystallographic analysis of similar compounds. The azetidine ring’s puckering parameters and triazole planarity could be determined using this tool, aiding in structure-activity relationship (SAR) studies .
  • Spectroscopic Data : IR and NMR spectra for triazole-containing compounds () show characteristic peaks (e.g., triazole C–H stretch at ~3100 cm⁻¹; pyridine protons at δ 8.5–9.0 ppm), which align with expected data for the target compound .

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